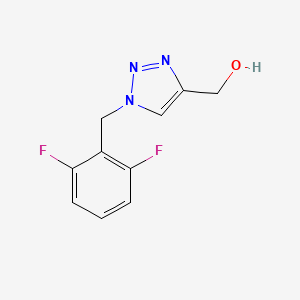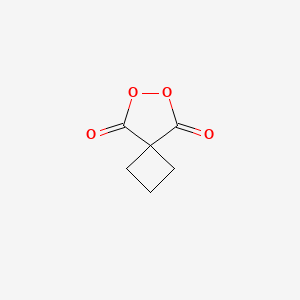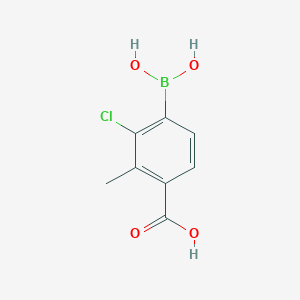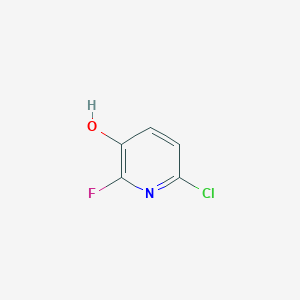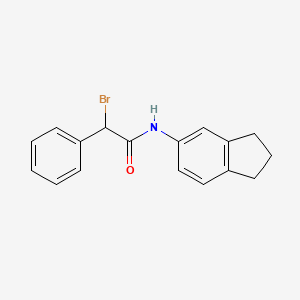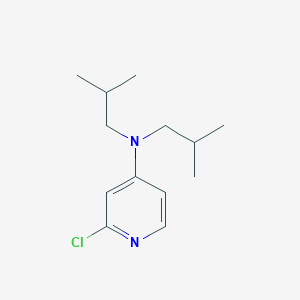
2-chloro-N,N-diisobutylpyridin-4-amine
Descripción general
Descripción
2-Chloro-N,N-diisobutylpyridin-4-amine is a chemical compound characterized by its pyridine ring structure with a chlorine atom at the 2-position and diisobutyl groups attached to the nitrogen atom at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N,N-diisobutylpyridin-4-amine typically involves the following steps:
Chlorination: The starting material, N,N-diisobutylpyridin-4-amine, undergoes chlorination to introduce the chlorine atom at the 2-position. This can be achieved using reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under controlled conditions.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N,N-diisobutylpyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles and bases can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Pyridine N-oxides: Resulting from oxidation reactions.
Amines: Formed through reduction processes.
Substituted Pyridines: Produced by substitution reactions.
Aplicaciones Científicas De Investigación
2-Chloro-N,N-diisobutylpyridin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
2-Chloro-N,N-diisobutylpyridin-4-amine is similar to other pyridine derivatives, such as 2-chloropyridine and N,N-diisobutylamine. its unique combination of functional groups and structural features distinguishes it from these compounds. The presence of both the chlorine atom and the diisobutyl groups contributes to its distinct chemical behavior and reactivity.
Comparación Con Compuestos Similares
2-Chloropyridine
N,N-Diisobutylamine
4-Aminopyridine
2-Methylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
2-chloro-N,N-bis(2-methylpropyl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-10(2)8-16(9-11(3)4)12-5-6-15-13(14)7-12/h5-7,10-11H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCODXNTKJFAQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B1488079.png)
![2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenyl-N-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxamide;hydrochloride](/img/structure/B1488082.png)
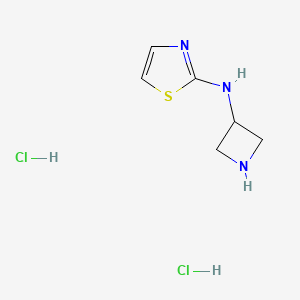
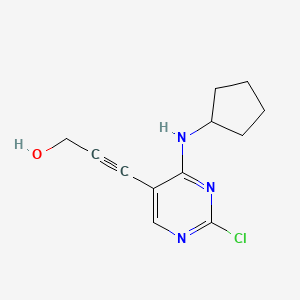
![Methyl (2S,4S)-4-[2-bromo-4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488085.png)
![Methyl (2S,4S)-4-[4-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1488086.png)
